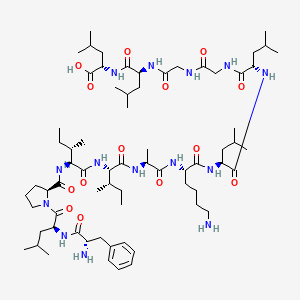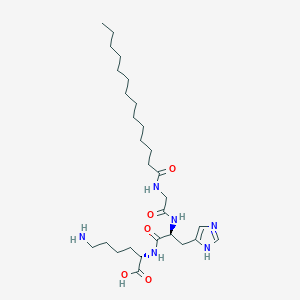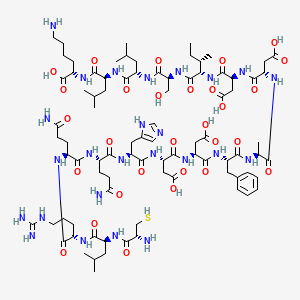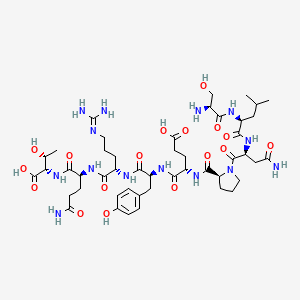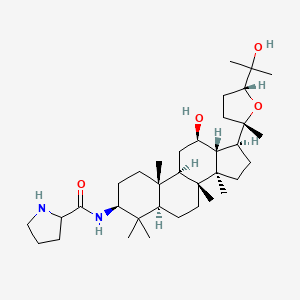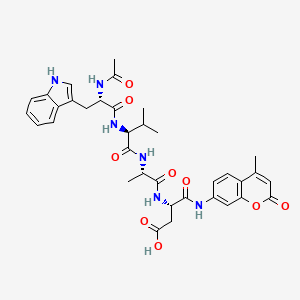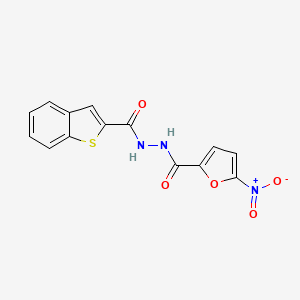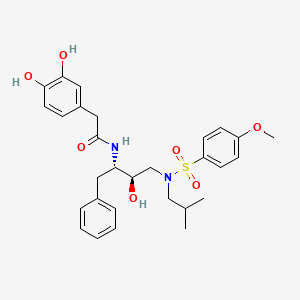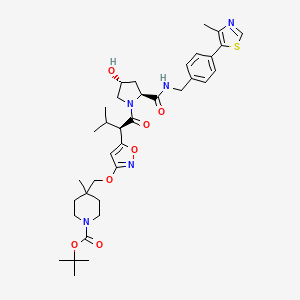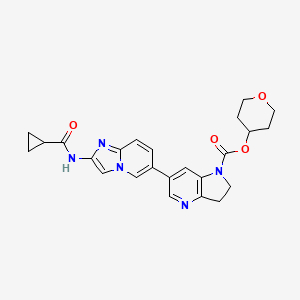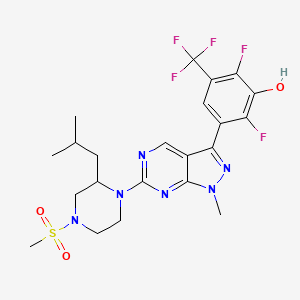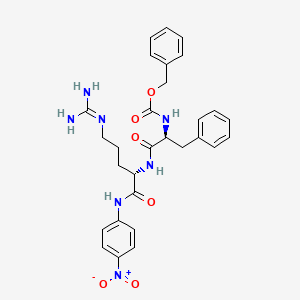
Z-Phe-Arg-PNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Arg-pNA typically involves the coupling of Z-Phenylalanine and Arginine with p-Nitroaniline. The process begins with the protection of the amino groups of Phenylalanine and Arginine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Z groups and the coupling of the resulting dipeptide with p-Nitroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in lyophilized form to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
Z-Phe-Arg-pNA undergoes enzymatic cleavage reactions, where proteolytic enzymes hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. This reaction is commonly used to measure the activity of proteases .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered solution at an optimal pH for the specific enzyme being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reaction is monitored spectrophotometrically at 405-410 nm to detect the release of p-Nitroaniline .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is p-Nitroaniline, which is detected and quantified spectrophotometrically .
Scientific Research Applications
Z-Phe-Arg-pNA is extensively used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteolytic enzymes, including cathepsins and kallikreins.
Pharmacology: This compound is used in drug discovery and development to screen for protease inhibitors.
Industrial Applications: It is used in the food and pharmaceutical industries to monitor enzyme activity during production processes.
Mechanism of Action
Z-Phe-Arg-pNA exerts its effects through enzymatic cleavage by proteolytic enzymes. The compound is specifically designed to be a substrate for these enzymes, which hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. The release of p-Nitroaniline can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .
Comparison with Similar Compounds
Z-Phe-Arg-pNA is unique in its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Similar compounds include:
Z-Arg-Arg-pNA: Another chromogenic substrate used for the assay of proteases, but with different specificity.
Bz-Phe-Val-Arg-pNA: A substrate used for continuous measurements of enzymatic activity, similar to this compound.
pGlu-Phe-Leu-pNA: Another chromogenic substrate used in enzyme assays.
These compounds share similar applications but differ in their specificity and the enzymes they target.
Properties
Molecular Formula |
C29H33N7O6 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1 |
InChI Key |
SNRRZRWIWHSYLU-DQEYMECFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


